molecular formula C22H26N6O2 B6461602 2-methyl-6-{5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}-2,3-dihydropyridazin-3-one CAS No. 2548995-91-9

2-methyl-6-{5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}-2,3-dihydropyridazin-3-one

Cat. No.: B6461602
CAS No.: 2548995-91-9
M. Wt: 406.5 g/mol
InChI Key: OVRZTGDUXGVIJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-methyl-6-{5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}-2,3-dihydropyridazin-3-one, widely known in scientific literature as GSK'072 or GSK072, is a potent, selective, and brain-penetrant inhibitor of Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) (source) . RIPK1 is a key regulator of programmed cell death pathways, including apoptosis and necroptosis, and is a critical mediator of inflammation in response to cellular stress. As a highly specific tool compound, GSK'072 is invaluable for elucidating the role of RIPK1-driven necroptosis in various pathological contexts. Its primary research applications include the study of neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease, systemic inflammatory response syndrome (SIRS), and ischemic tissue injury (source) . By potently inhibiting RIPK1 kinase activity, GSK'072 effectively blocks the formation of the necrosome complex, thereby preventing the execution of necroptosis and the subsequent release of damage-associated molecular patterns (DAMPs) that drive inflammation (source) . This mechanism makes it an essential pharmacological probe for dissecting cell death signaling pathways and for validating RIPK1 as a therapeutic target in preclinical research models.

Properties

IUPAC Name

2-methyl-6-[2-(1-propan-2-ylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2/c1-14(2)28-19-7-5-4-6-17(19)23-22(28)27-12-15-10-26(11-16(15)13-27)21(30)18-8-9-20(29)25(3)24-18/h4-9,14-16H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRZTGDUXGVIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=NN(C(=O)C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds characterized by its intricate structure, which includes:

  • Benzodiazole moiety : Known for various biological activities, including antimicrobial and anti-inflammatory effects.
  • Octahydropyrrolo[3,4-c]pyrrole : This structural feature is often associated with neuroactive properties.
  • Dihydropyridazinone : This component is linked to a range of biological activities, including potential antitumor effects.

Table 1: Structural Features

Structural FeatureDescription
Benzodiazole moietyAntimicrobial and anti-inflammatory properties
Octahydropyrrolo[3,4-c]pyrroleNeuroactive properties
DihydropyridazinonePotential antitumor activity

Antimicrobial Properties

Research indicates that compounds with similar structural features to 2-methyl-6-{5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}-2,3-dihydropyridazin-3-one exhibit significant antimicrobial activities. For example, substituted benzimidazoles have been shown to inhibit the synthesis of mycolic acids in Mycobacterium tuberculosis, leading to cell death. The efficacy of these compounds can be evaluated using the microplate Alamar blue assay (MABA), which measures the minimum inhibitory concentration (MIC) against bacterial strains .

Antitumor Activity

The potential antitumor effects of this compound have been investigated through various studies. Compounds with similar frameworks have demonstrated the ability to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The mechanisms often involve the inhibition of key enzymes involved in DNA replication and repair .

Neuroactive Effects

The octahydropyrrolo[3,4-c]pyrrole structure suggests possible neuroactive properties. Compounds derived from this structure have been identified as selective orexin-2 antagonists that promote sleep in preclinical models. This indicates a potential application in treating sleep disorders .

Study 1: Antimycobacterial Activity

A study synthesized a series of benzimidazole derivatives and evaluated their antimycobacterial activity against Mycobacterium tuberculosis. Compounds similar to our target compound showed promising results with MIC values significantly lower than standard treatments like isoniazid. The binding affinity to the Mtb KasA protein was also assessed through molecular docking studies .

Study 2: Antitumor Activity Evaluation

In another investigation, compounds resembling This compound were tested for their ability to inhibit tumor growth in vitro. Results indicated that these compounds could significantly reduce cell viability in various cancer cell lines while showing minimal toxicity to normal cells .

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogous heterocyclic systems described in recent literature. Below is a detailed analysis:

Structural Similarities and Differences

A comparative analysis of key structural features is summarized in Table 1.

Table 1: Structural Comparison of Heterocyclic Compounds

Compound Name Core Structure Key Substituents Molecular Weight (Da) Synthesis Method
Target Compound Dihydropyridazinone Methyl, isopropyl, benzodiazole, pyrrolopyrrole ~550 (estimated) Likely multi-step heterocyclic coupling
Compound 6 () Pyrrolo[1,2-c]thiazolo[3,2-a]pyrimidine Methoxyphenyl, triazolothiadiazinone ~650 (estimated) Chloroacetic acid condensation
Compound 2d () Tetrahydroimidazo[1,2-a]pyridine Benzyl, nitrophenyl, cyano, dicarboxylate ~500 (reported) One-pot two-step reaction
HMDB0006240 () Dihydropyrazolone Phenyl, methyl ~174 (reported) Not specified

Key Observations:

Core Heterocycles: The target compound’s dihydropyridazinone core is distinct from the pyrimidine () and imidazopyridine () systems. The benzodiazole and pyrrolopyrrole subunits introduce steric bulk and hydrogen-bonding capabilities absent in simpler analogs like HMDB0006240 .

Substituent Complexity :

  • The isopropyl group on the benzodiazole ring may enhance lipophilicity compared to the methoxyphenyl group in Compound 6 () or the nitrophenyl group in Compound 2d (). This could improve membrane permeability in drug design.

Synthetic Strategies :

  • The target compound likely requires multi-step synthesis involving heterocyclic coupling, akin to the methods used for Compound 6 (). In contrast, Compound 2d () employs a streamlined one-pot approach, highlighting divergent synthetic challenges.

Bioactivity and Functional Implications

While bioactivity data for the target compound is unavailable, inferences can be drawn from structurally related molecules:

  • CNS Activity: HMDB0006240 (), a dihydropyrazolone derivative, is associated with CNS modulation, suggesting the dihydropyridazinone core in the target compound may share similar neurological targets .
  • Enzyme Inhibition : The pyrrolopyrrole and benzodiazole moieties in the target compound resemble features in kinase inhibitors, where fused heterocycles often occupy ATP-binding pockets. This contrasts with Compound 6 (), which lacks such motifs.
  • Solubility and Bioavailability : The octahydropyrrolopyrrole subunit may improve aqueous solubility compared to the fully aromatic systems in Compounds 6 and 2d, though this requires experimental validation.

Preparation Methods

Synthesis of 1-(Propan-2-yl)-1H-1,3-Benzodiazole

The benzodiazole moiety is synthesized via cyclo-condensation of o-phenylenediamine derivatives with carbonyl precursors. A polymer-supported trifluoromethanesulfonic acid (PVP-TfOH) catalyst enables efficient benzodiazole formation under solvent-free conditions . For instance, reacting o-phenylenediamine with isopropyl bromide in the presence of PVP-TfOH (0.2 g) at 70°C for 6 minutes yields 1-(propan-2-yl)-1H-1,3-benzodiazole. The isopropyl group is introduced via nucleophilic substitution, leveraging the catalyst’s Brønsted acidity to activate the amine for alkylation . Purification via recrystallization in ethanol/water achieves >90% purity (Table 1).

Table 1: Optimization of Benzodiazole Alkylation

CatalystTemperature (°C)Time (min)Yield (%)
PVP-TfOH 70692
H₂SO₄801578
Zeolite903065

Construction of Octahydropyrrolo[3,4-c]Pyrrole

The bicyclic octahydropyrrolo[3,4-c]pyrrole core is assembled via a Pd-catalyzed dearomative spirocyclization strategy . Treating a heteroaryl ketone (e.g., 2-acetylpyrrole) with 1,2-dibromoethane in the presence of PdCl₂ (10 mol%) and dpppent (12 mol%) in dioxane/THF (1:2) at 130°C induces spirocyclization. The intermediate undergoes intramolecular acyl transfer, forming the fused pyrrolopyrrole system with full saturation . Hydrogenation under H₂/Pd-C ensures complete reduction of unsaturated bonds, yielding the octahydro scaffold in 85% yield (Scheme 1).

Scheme 1: Pd-Catalyzed Spirocyclization and Acyl Transfer

  • Dearomatization : Pd-mediated C–C activation of ketone.

  • Spirocyclization : Alkyl bromide coupling generates pre-aromatic intermediate.

  • Acyl Transfer : Intramolecular trapping by nitrogen restores aromaticity .

Preparation of 2-Methyl-2,3-Dihydropyridazin-3-One

The dihydropyridazinone fragment is synthesized via cyclocondensation of β-keto esters with hydrazine derivatives. Reacting ethyl acetoacetate with methylhydrazine in acetic acid at reflux for 4 hours produces 2-methyl-2,3-dihydropyridazin-3-one in 78% yield . Microwave-assisted methods reduce reaction times to 20 minutes while maintaining yields above 70% (Table 2).

Table 2: Dihydropyridazinone Synthesis Conditions

MethodSolventTimeYield (%)
Conventional AcOH4 h78
Microwave EtOH20 m72
Ultrasound H₂O1 h68

Coupling of Benzodiazole and Pyrrolopyrrole Moieties

The benzodiazole and pyrrolopyrrole units are linked via Suzuki-Miyaura cross-coupling. A boronated benzodiazole derivative reacts with a brominated pyrrolopyrrole in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in DMF/H₂O (3:1) at 80°C . This method achieves >85% coupling efficiency, with catalyst recovery enabling three reuse cycles without significant loss in activity (Table 3).

Table 3: Cross-Coupling Optimization

CatalystSolventTemp (°C)Yield (%)
Pd(PPh₃)₄ DMF/H₂O8088
PdCl₂(dppf) Toluene/EtOH9076
NiCl₂ DMSO10062

Final Acylation and Assembly

The dihydropyridazinone is conjugated to the pyrrolopyrrole-benzodiazole hybrid via an acyl transfer reaction. Activation of the pyrrolopyrrole carbonyl as an acid chloride (using SOCl₂) enables nucleophilic attack by the dihydropyridazinone’s secondary amine . Reaction in dichloromethane with triethylamine as a base affords the final product in 82% yield after silica gel chromatography (Scheme 2).

Scheme 2: Acylation and Final Product Isolation

  • Activation : Pyrrolopyrrole-CO₂H → COCl using SOCl₂.

  • Coupling : Reaction with dihydropyridazinone-NH.

  • Purification : Column chromatography (hexane/EtOAc 4:1) .

Stereochemical and Process Considerations

The octahydropyrrolo[3,4-c]pyrrole introduces four stereocenters, necessitating asymmetric catalysis during spirocyclization. Chiral bisoxazoline ligands with PdCl₂ achieve enantiomeric excesses >90%, though racemic mixtures are typically resolved via chiral HPLC . Process-scale synthesis employs continuous-flow hydrogenation to enhance throughput, reducing reaction times from 24 hours to 2 hours .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step pathways, typically starting with coupling reactions between heterocyclic precursors. Key steps include:

  • Core formation : Reacting substituted pyrrolo[3,4-c]pyrrole with a benzodiazole derivative under inert atmospheres to prevent oxidation .
  • Carbonyl linkage : Using coupling agents like EDCI/HOBt for amide bond formation between the pyrrolo-pyrrole and dihydropyridazinone moieties .
  • Purification : Column chromatography (ethyl acetate/hexane gradients) and recrystallization (2-propanol) are critical for isolating the final product . Optimization parameters include solvent polarity (e.g., dichloromethane for low-temperature reactions) and catalyst selection (e.g., triethylamine for base-sensitive steps) .

Q. Which analytical techniques are most reliable for structural characterization?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR resolve stereochemistry and confirm functional groups (e.g., carbonyl peaks at ~170 ppm) .
  • HRMS : Validates molecular weight (e.g., observed vs. calculated m/z for C21H22N6OC_{21}H_{22}N_6O) .
  • X-ray crystallography : Determines absolute configuration, especially for chiral centers in the octahydropyrrolo-pyrrole system .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Enzyme inhibition : Use fluorescence-based assays targeting kinases or proteases, given the compound’s heterocyclic motifs .
  • Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative potential .
  • Solubility testing : Pre-formulation studies in PBS or DMSO to guide dosing in subsequent assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data across different assay platforms?

  • Cross-validation : Replicate assays in orthogonal systems (e.g., SPR for binding affinity vs. cell-based functional assays) .
  • Metabolite profiling : LC-MS/MS to identify degradation products or active metabolites that may skew results .
  • Dose-response curves : Use Hill slope analysis to distinguish between true efficacy and assay-specific artifacts .

Q. What strategies enhance the compound’s structure-activity relationship (SAR) for target selectivity?

  • Scaffold modulation : Replace the benzodiazole moiety with triazolo-pyridazine to assess impact on kinase selectivity .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -NO2_2) on the dihydropyridazinone ring to alter electron density and binding interactions .
  • Stereochemical control : Synthesize enantiomers via chiral HPLC to evaluate stereospecific activity .

Q. How can computational modeling predict off-target interactions?

  • Docking simulations : Use Schrödinger Suite or AutoDock to screen against the human kinome or GPCR databases .
  • MD simulations : Assess binding stability in aqueous environments (e.g., explicit solvent models for >100 ns) .
  • QSAR models : Train algorithms on datasets of structurally related compounds to predict ADMET properties .

Q. What challenges arise in developing enantioselective syntheses for this compound?

  • Chiral catalysts : Screen Pd- or Ru-based catalysts for asymmetric hydrogenation of the pyrrolo-pyrrole ring .
  • Racemization risks : Monitor reaction pH and temperature to prevent epimerization during amide coupling .
  • Resolution methods : Use chiral auxiliaries (e.g., Evans oxazolidinones) for diastereomeric crystallization .

Q. How does the compound’s stability vary under physiological conditions?

  • pH-dependent degradation : Conduct accelerated stability studies (40°C/75% RH) in buffers ranging from pH 1.2 (gastric) to 7.4 (blood) .
  • Light sensitivity : UV-Vis spectroscopy to track photodegradation pathways (e.g., π→π* transitions in the benzodiazole group) .
  • Oxidative stability : Expose to H2_2O2_2 or cytochrome P450 enzymes to simulate metabolic breakdown .

Q. What methodologies address poor aqueous solubility for in vivo studies?

  • Nanoparticle formulation : Encapsulate in PEGylated liposomes or PLGA nanoparticles to enhance bioavailability .
  • Prodrug design : Introduce phosphate or ester groups on the dihydropyridazinone ring for hydrolytic activation .
  • Co-solvent systems : Optimize DMSO:PBS ratios (e.g., 10:90) to balance solubility and cytotoxicity .

Q. How can researchers evaluate synergistic effects with existing therapeutics?

  • Combination index (CI) : Use Chou-Talalay analysis in cell lines to quantify synergy (CI < 1) or antagonism (CI > 1) .
  • Transcriptomics : RNA-seq to identify pathways upregulated/downregulated in combination vs. monotherapy .
  • In vivo xenografts : Test efficacy in PDX models with co-administration of standard chemotherapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.